Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- is an organic compound with a complex structure that includes multiple methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2,4-dimethoxybenzyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, controlled temperatures.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophilic attack. This activation is due to the electron-donating nature of the methoxy groups, which increase the electron density on the benzene ring, making it more reactive towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dimethoxy-: Similar structure but with methoxy groups at different positions.
Benzene, 1,2-dimethoxy-4-methyl-: Contains additional methyl group.
4-Hydroxy-2-quinolones: Different functional groups but similar aromatic structure .
Uniqueness
Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- is unique due to its specific arrangement of methoxy groups and the presence of a methoxyphenylmethyl group. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
53039-53-5 |
---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18O3/c1-17-14-7-4-12(5-8-14)10-13-6-9-15(18-2)11-16(13)19-3/h4-9,11H,10H2,1-3H3 |
InChI Key |
JGSPILACYXJHEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.